1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
Description
Synthesis Analysis
- Synthesis Approaches : The synthesis of related benzothiazole derivatives involves ring opening and closure reactions, as exemplified by Halim and Ibrahim (2022) in their study of similar compounds, where they used a combination of elemental analysis and spectral data for structure establishment (Halim & Ibrahim, 2022).
Molecular Structure Analysis
- Crystal and Molecular Structure : Investigations into the structure of benzothiazole derivatives reveal details about bond lengths, angles, and torsion angles. For example, Gumus et al. (2018) utilized X-ray diffraction and FT-IR spectroscopy for determining the molecular structure of a similar compound (Gumus et al., 2018).
Chemical Reactions and Properties
- Reactivity and Stability : The local reactivity descriptors and thermodynamic parameters, as studied by Halim and Ibrahim (2022), can provide insights into the reactivity and stability of the compound (Halim & Ibrahim, 2022).
Physical Properties Analysis
- Thermodynamic Properties : The thermodynamic properties of similar compounds have been explored, indicating their stability under various temperature conditions, as shown in the study by Halim and Ibrahim (2022) (Halim & Ibrahim, 2022).
Chemical Properties Analysis
- Spectroscopic Properties : Spectroscopic methods like NMR, IR, and UV-Vis are crucial in elucidating the chemical properties of benzothiazole derivatives, as exemplified in the work of Halim and Ibrahim (2022), who analyzed these properties in a similar context (Halim & Ibrahim, 2022).
properties
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-3-5-13(6-4-12)9-14-10-18(23)22(19(14)24)20-21-16-8-7-15(25-2)11-17(16)26-20/h3-8,11,14H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESAOTZXOLSDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC4=C(S3)C=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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